Methyl 4-fluoro-3-methylbenzo[b]thiophene-2-carboxylate
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Overview
Description
Methyl 4-fluoro-3-methylbenzo[b]thiophene-2-carboxylate is a compound belonging to the class of benzothiophenes, which are heterocyclic compounds containing a sulfur atom in a five-membered ring fused to a benzene ring
Preparation Methods
The synthesis of methyl 4-fluoro-3-methylbenzo[b]thiophene-2-carboxylate can be achieved through several methods. One common approach involves the microwave-assisted synthesis of 2-halobenzonitriles and methyl thioglycolate in the presence of triethylamine in DMSO at 130°C. This method provides rapid access to benzothiophene derivatives in high yields . Another method involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions .
Chemical Reactions Analysis
Methyl 4-fluoro-3-methylbenzo[b]thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Scientific Research Applications
Methyl 4-fluoro-3-methylbenzo[b]thiophene-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential anticancer agents, kinase inhibitors, and other bioactive molecules.
Material Science: Benzothiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Organic Synthesis: This compound is used as an intermediate in the synthesis of more complex molecules for various applications.
Mechanism of Action
The mechanism of action of methyl 4-fluoro-3-methylbenzo[b]thiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, such as kinases, which play a role in cell signaling pathways. The molecular targets and pathways involved can vary based on the specific bioactive molecule derived from this compound .
Comparison with Similar Compounds
Methyl 4-fluoro-3-methylbenzo[b]thiophene-2-carboxylate can be compared with other benzothiophene derivatives such as:
Methyl 3-amino-5-(trifluoromethyl)benzo[b]thiophene-2-carboxylate: This compound has similar structural features but different substituents, leading to variations in its chemical and biological properties.
2-Fluoro-4-(trifluoromethyl)benzaldehyde: This compound is used in the synthesis of benzothiophene derivatives and has different functional groups that affect its reactivity and applications.
Properties
Molecular Formula |
C11H9FO2S |
---|---|
Molecular Weight |
224.25 g/mol |
IUPAC Name |
methyl 4-fluoro-3-methyl-1-benzothiophene-2-carboxylate |
InChI |
InChI=1S/C11H9FO2S/c1-6-9-7(12)4-3-5-8(9)15-10(6)11(13)14-2/h3-5H,1-2H3 |
InChI Key |
USSADACTKMEGTI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=CC=CC(=C12)F)C(=O)OC |
Origin of Product |
United States |
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